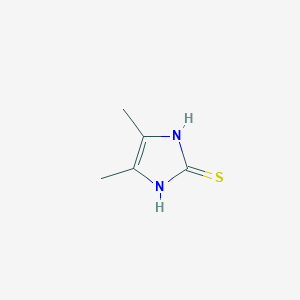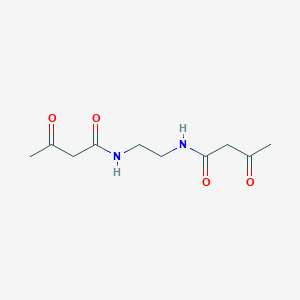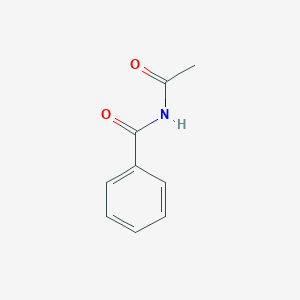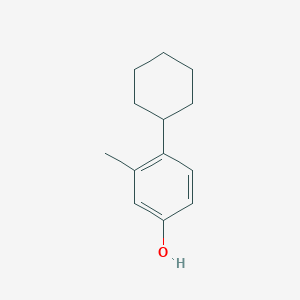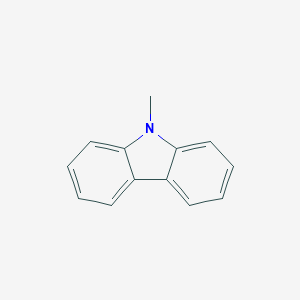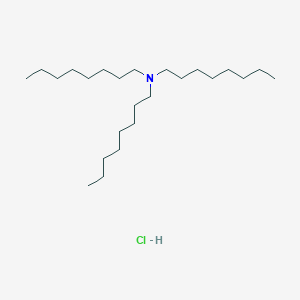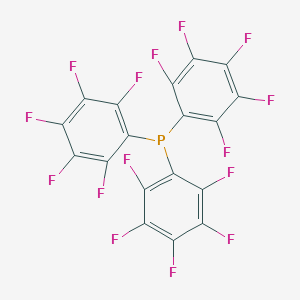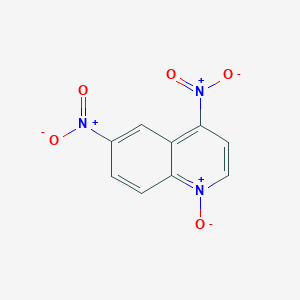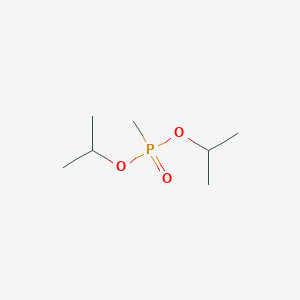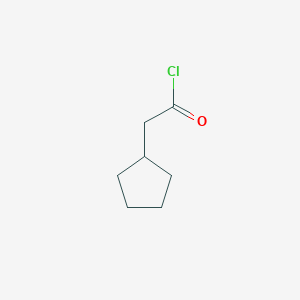
Cyclopentylacetyl chloride
Descripción general
Descripción
Cyclopentylacetyl chloride is a chemical compound likely utilized in organic synthesis, including the formation of various organic structures and intermediates. Its properties and reactivity could be inferred from related compounds, such as cyclopentadienyltin(II) chloride and cyclopentadienyldinitrosylchromium chloride, which exhibit specific bonding characteristics and molecular geometries influenced by their respective functional groups and metal centers (Bos et al., 1975); (Carter et al., 1966).
Synthesis Analysis
The synthesis of complex organic structures often involves catalytic processes, as seen in the formation of cyclopentenones through palladium catalysis, which is a process that might be analogous to synthesizing cyclopentylacetyl chloride. This method showcases the versatility of palladium in facilitating carbon-carbon bond formation, which could be relevant to the synthesis of Cyclopentylacetyl chloride (Lee et al., 2020).
Molecular Structure Analysis
Molecular structure determination, such as that for cyclopropyl chloride, provides crucial insights into the bond distances and angles that define the stability and reactivity of a molecule. Such analyses help in understanding the spatial arrangement of atoms within Cyclopentylacetyl chloride and how this influences its chemical behavior (Schwendeman et al., 1964).
Chemical Reactions and Properties
Cyclopentylacetyl chloride's reactivity can be inferred from studies on similar molecules, demonstrating various chemical reactions, such as cyclization reactions that lead to the formation of cyclopentenes or dihydrofuran derivatives. These reactions highlight the influence of catalysts and the substrate's electronic and steric effects on the product's selectivity (Jiang et al., 2008).
Aplicaciones Científicas De Investigación
Cystic Fibrosis Treatments : Cyclopentylacetyl chloride derivatives, like 8-cyclopentyl-1,3-dipropylxanthine (CPX), have been studied for their potential in treating cystic fibrosis. CPX has shown efficacy in increasing chloride efflux and CFTR trafficking in vitro in CF airway cells (McCarty et al., 2002).
Chemical Synthesis : Cyclopentylacetyl chloride is used in palladium-catalyzed negishi cross-coupling reactions, a method effective for a range of beta-hydrogen-containing primary alkyl iodides, bromides, chlorides, and tosylates with alkyl-, alkenyl-, and arylzinc halides (Zhou & Fu, 2003).
Environmental Science : Studies on cyanogen chloride (CNCl), which can be related to the chemical family of Cyclopentylacetyl chloride, revealed its stability in the presence of chlorine and chloramines in drinking water, highlighting the importance of understanding the behavior of such chemicals in environmental contexts (Na & Olson, 2004).
Green Solvent Applications : Cyclopentyl methyl ether, related to Cyclopentylacetyl chloride, has been identified as an environmentally friendly alternative solvent for various polymerization processes, indicating the potential for cyclopentyl derivatives in sustainable chemistry (Abreu et al., 2016).
Drug Delivery Systems : Cyclopentylacetyl chloride derivatives have been explored in the development of drug delivery systems, such as contact lenses for delivering cyclosporine A into the cornea, demonstrating the versatility of these compounds in pharmaceutical applications (Yenice et al., 2008).
Safety And Hazards
Cyclopentylacetyl chloride is classified as a combustible liquid and can cause severe skin burns and eye damage. It may also cause respiratory irritation . It’s advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling it .
Propiedades
IUPAC Name |
2-cyclopentylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILLIUYSJFTTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392926 | |
| Record name | Cyclopentylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentylacetyl chloride | |
CAS RN |
1122-99-2 | |
| Record name | Cyclopentylacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

